Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate
Overview
Description
Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by its unique chemical structure, which includes a brominated pyridine ring and an ester functional group. This compound is commonly used in various fields of research due to its distinctive properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate typically involves the reaction of 5-bromopyridin-3-ol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in various binding interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations contribute to the compound’s biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-bromopyridin-3-yl)oxy]propanoate
- Ethyl 2-[(4-bromopyridin-3-yl)oxy]propanoate
- Ethyl 2-[(5-chloropyridin-3-yl)oxy]propanoate
Uniqueness
Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate is unique due to the specific position of the bromine atom on the pyridine ring, which can influence its reactivity and binding interactions. This positional specificity can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 2-(5-bromopyridin-3-yl)oxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-3-14-10(13)7(2)15-9-4-8(11)5-12-6-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPNEYZQXQWDLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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